
2-Amino-2-(3-bromophenyl)propan-1-ol
Overview
Description
2-Amino-2-(3-bromophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-2-(3-bromophenyl)propan-1-ol, also known as this compound hydrochloride, is a compound with potential biological activities relevant in pharmacology. Its unique structure, characterized by an amino group and a bromophenyl moiety, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H12BrClN
- Molecular Weight : Approximately 230.102 g/mol
- Solubility : Typically encountered as a hydrochloride salt, enhancing its solubility in water.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Anticancer Activity
Several studies have explored the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluated the cytotoxic activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. Results showed that derivatives of this compound exhibited higher potency than standard treatments like cisplatin.
The compound's mechanism of action has been investigated through various approaches:
- Induction of Apoptosis : Research indicates that similar compounds induce apoptosis in cancer cells, which is crucial for anticancer activity. Morphological changes consistent with apoptosis were observed using specific staining techniques.
3. Binding Affinity
Interaction studies have demonstrated that this compound has a significant binding affinity to various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound shows notable interactions with GPCRs, critical in many signaling pathways within cells .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride | 325163-23-3 | Similar amino alcohol structure; different bromine position. |
(R)-2-Amino-2-(3-bromophenyl)propan-1-ol | 1213181-85-1 | Enantiomeric form; potential differences in biological activity. |
2-Amino-2-(4-bromophenyl)propan-1-ol hydrochloride | 1803598-52-8 | Variation in bromine position; may exhibit different pharmacological properties. |
Case Studies and Research Findings
Numerous studies have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
Cytotoxicity Studies
A study reported on the cytotoxic effects of related compounds against cancer cell lines:
- Results : Certain derivatives showed IC50 values comparable to established chemotherapeutics, indicating promising anticancer properties .
Research has focused on elucidating how these compounds exert their effects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-2-(3-bromophenyl)propan-1-ol with high enantiomeric purity?
- Methodology : Utilize asymmetric catalysis or chiral auxiliary strategies. For example, a stereoselective Mannich reaction with a brominated benzaldehyde derivative and a chiral amino alcohol precursor can yield the target compound. Enantiomeric excess (>99% e.e.) can be verified via chiral HPLC or polarimetry, as demonstrated in analogous syntheses of structurally similar amino alcohols .
- Key considerations : Catalytic systems like BINAP-metal complexes or organocatalysts (e.g., proline derivatives) enhance stereocontrol. Purification via recrystallization or chromatography ensures enantiopurity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm the structure (e.g., aromatic proton splitting patterns and bromine-induced deshielding). N NMR can resolve amine proton environments.
- X-ray crystallography : Single-crystal analysis provides absolute stereochemistry, as seen in structurally related bromophenyl-propanol derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br signature).
Q. How can researchers mitigate air/moisture sensitivity during handling?
- Methodology : Store under inert gas (argon/nitrogen) in sealed vials. Use anhydrous solvents (e.g., THF, DCM) for reactions. Add stabilizers like hydroquinone for amine oxidation prevention. Safety protocols for hygroscopic compounds, as outlined in SDS documents, should be followed .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?
- Methodology :
- Mechanistic studies : Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states.
- Controlled experiments : Vary solvents (polar aprotic vs. protic) and leaving groups (e.g., tosylate vs. mesylate) to identify steric/electronic influences.
- Cross-validation : Compare results with structurally similar compounds, such as (2R)-3-amino-2-(4-bromophenyl)propanoic acid, where bromine’s position alters reactivity .
Q. What strategies optimize enantioselective transformations of this compound into pharmaceutical intermediates?
- Methodology :
- Dynamic kinetic resolution (DKR) : Employ transition-metal catalysts (e.g., Ru or Pd) to racemize stereocenters during reactions, enhancing yield and e.e.
- Enzymatic catalysis : Lipases or transaminases can selectively modify the amino alcohol moiety. For example, Candida antarctica lipase B has been used for acylations of similar substrates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to temporarily block the amine during synthetic steps.
Q. How does the 3-bromophenyl substituent influence the compound’s conformational stability in solution?
- Methodology :
- NOESY NMR : Detect through-space interactions between the bromophenyl group and adjacent protons.
- Variable-temperature NMR : Monitor coalescence of diastereotopic protons to assess rotational barriers.
- Computational modeling : Molecular dynamics simulations (e.g., Gaussian or Amber) predict low-energy conformers .
Q. Notes for Experimental Design
- Contradictions in literature : Discrepancies in reaction yields may arise from trace moisture or metal impurities. Replicate protocols under rigorously anhydrous conditions.
- Safety : Brominated aromatic compounds may generate toxic fumes upon decomposition. Use fume hoods and monitor for HBr release .
Properties
IUPAC Name |
2-amino-2-(3-bromophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTHTUJFBRUOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693206 | |
Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183013-69-5 | |
Record name | 2-Amino-2-(3-bromophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.